{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride
Overview
Description
{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN3S2 and its molecular weight is 225.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
1,3,4-thiadiazole derivatives have been found to possess a wide range of pharmacological activities, including antimicrobial, antidiabetic, antihypertensive, anti-inflammatory, and antiviral . The specific targets of these compounds can vary depending on their structure and the specific biological activity .
Mode of action
The mode of action of 1,3,4-thiadiazole derivatives is thought to be related to their ability to interact strongly with biomolecules such as proteins and DNA . The presence of the =N-C-S moiety and strong aromaticity of the ring are believed to be important for their low toxicity and in vivo stability .
Biochemical pathways
The specific biochemical pathways affected by 1,3,4-thiadiazole derivatives can vary depending on their structure and the specific biological activity . More research is needed to fully understand the biochemical pathways affected by these compounds .
Pharmacokinetics
The pharmacokinetic properties of 1,3,4-thiadiazole derivatives can vary depending on their structure .
Result of action
The molecular and cellular effects of 1,3,4-thiadiazole derivatives can vary depending on their structure and the specific biological activity . More research is needed to fully understand the molecular and cellular effects of these compounds .
Action environment
Environmental factors can influence the action, efficacy, and stability of 1,3,4-thiadiazole derivatives . More research is needed to fully understand how environmental factors influence these compounds .
Biological Activity
{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride is a derivative of the 1,3,4-thiadiazole scaffold, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.
Chemical Structure
The compound features a thiadiazole ring linked to a propylamine chain, which is crucial for its biological activity. The presence of the methyl group on the thiadiazole enhances its interaction with various biological targets.
Antimicrobial Activity
- Mechanism of Action : The 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties by disrupting bacterial cell walls and inhibiting essential enzymes. The thiadiazole moiety can interact with sulfhydryl groups in microbial proteins, leading to enzyme inactivation .
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Research Findings :
- A study demonstrated that derivatives with thiadiazole rings showed good activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 μg/mL to 125 μg/mL for various substituted derivatives .
- Compounds with electron-donating groups exhibited enhanced activity against Leishmania species, indicating potential for treating parasitic infections .
Compound | Target Microorganism | MIC (μg/mL) |
---|---|---|
Compound 18a | S. typhi | 500 |
Compound 18b | E. coli | 500 |
Compound 19 | S. aureus | 62.5 |
Anticancer Activity
- Cytostatic Properties : Research has shown that derivatives of thiadiazoles can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
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Case Studies :
- In vitro studies have indicated that certain thiadiazole derivatives exhibit potent cytotoxicity against several cancer cell lines, including breast and colon cancer cells .
- A specific derivative was found to have an IC50 value of 0.060 μM against MAO-A, indicating strong potential as an anticancer agent due to its role in regulating neurotransmitter levels .
Anti-inflammatory Activity
Thiadiazole derivatives have also been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests their potential use in treating inflammatory diseases .
Summary of Findings
The biological activities of this compound demonstrate significant promise across various therapeutic areas:
- Antimicrobial : Effective against a range of bacteria and parasites.
- Anticancer : Exhibits cytotoxic effects on cancer cells.
- Anti-inflammatory : Potential for use in inflammatory conditions.
Future Directions
Further research is needed to explore the full therapeutic potential of this compound through:
- In vivo studies to assess efficacy and safety.
- Structural modifications to enhance activity and reduce toxicity.
- Combination therapies to improve treatment outcomes against resistant strains.
Properties
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S2.ClH/c1-5-8-9-6(11-5)10-4-2-3-7;/h2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIYTMWTMSDPFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.